molecular formula C14H13FN2O B14910726 2-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide

2-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide

Cat. No.: B14910726
M. Wt: 244.26 g/mol
InChI Key: MZPAFXPUVJZHFR-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides It features a fluorine atom attached to the benzene ring and a pyridine ring connected via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 2-(pyridin-2-yl)ethylamine.

    Reaction: The reaction between 2-fluorobenzoyl chloride and 2-(pyridin-2-yl)ethylamine is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

2-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(4-methyl-2-pyridinyl)benzamide
  • N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide
  • 2,4-Dichloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide

Uniqueness

2-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide is unique due to the presence of both a fluorine atom and a pyridine ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the pyridine ring provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

2-fluoro-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C14H13FN2O/c15-13-7-2-1-6-12(13)14(18)17-10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H,17,18)

InChI Key

MZPAFXPUVJZHFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=CC=N2)F

Origin of Product

United States

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